molecular formula C15H13N3O3 B5764967 (E)-N-(6-METHYL-2-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE

(E)-N-(6-METHYL-2-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5764967
M. Wt: 283.28 g/mol
InChI Key: NEMVOOWTVHXHNQ-MDZDMXLPSA-N
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Description

(E)-N-(6-METHYL-2-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a methyl group and a nitrophenyl group attached to a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-METHYL-2-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methyl-2-pyridinecarboxylic acid and 2-nitrobenzaldehyde.

    Formation of Intermediate: The carboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

    Condensation Reaction: The acid chloride reacts with 2-nitrobenzaldehyde in the presence of a base such as triethylamine to form the intermediate.

    Amidation: The intermediate undergoes an amidation reaction with ammonia or an amine to form the final product.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-METHYL-2-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Reduction: Formation of amines.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(6-METHYL-2-PYRIDYL)-3-(2-NITROPHENYL)-2-PROPENAMIDE depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.

    Chemical Reactions: Acts as a nucleophile or electrophile in various reactions, depending on the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(6-METHYL-2-PYRIDYL)-3-(2-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with a chloro group instead of a nitro group.

    (E)-N-(6-METHYL-2-PYRIDYL)-3-(2-METHOXYPHENYL)-2-PROPENAMIDE: Similar structure but with a methoxy group instead of a nitro group.

Properties

IUPAC Name

(E)-N-(6-methylpyridin-2-yl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-11-5-4-8-14(16-11)17-15(19)10-9-12-6-2-3-7-13(12)18(20)21/h2-10H,1H3,(H,16,17,19)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMVOOWTVHXHNQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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